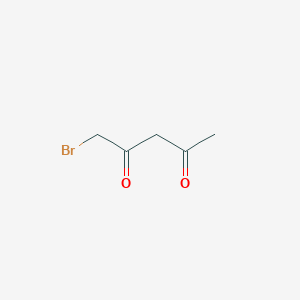

1-Bromo-2,4-pentanedione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7BrO2 |

|---|---|

Molecular Weight |

179.01 g/mol |

IUPAC Name |

1-bromopentane-2,4-dione |

InChI |

InChI=1S/C5H7BrO2/c1-4(7)2-5(8)3-6/h2-3H2,1H3 |

InChI Key |

YIHZADDUILUANG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)CBr |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2,4 Pentanedione

Nucleophilic Substitution Reactions Involving the Bromine Atom

1-Bromo-2,4-pentanedione possesses a reactive carbon-bromine bond at a primary carbon, making it susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group further activates the α-carbon, facilitating the displacement of the bromide ion. These reactions are pivotal in the synthesis of a variety of organic compounds.

Reactivity with Nitrogen-Centric Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, typically proceeds through an S(_N)2 mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

These reactions are fundamental in the construction of nitrogen-containing heterocyclic compounds. For instance, the condensation of α-halo ketones with amines is a well-established method for the synthesis of various heterocycles. While specific studies on this compound are not extensively detailed in the provided search results, analogous reactions with similar α-bromo ketones suggest its utility in synthesizing substituted pyridines and other nitrogen-containing rings. The general mechanism involves the initial N-alkylation followed by intramolecular condensation and dehydration to form the aromatic ring system. The reaction of 3-bromopropenals with anilines to form α-bromo enaminones provides a parallel for the reactivity of α-halo carbonyl compounds with amines.

Table 1: Reactivity of this compound with Nitrogen-Centric Nucleophiles

| Nucleophile | Product Type | Reaction Conditions |

| Primary Amines | N-substituted aminoketones, potential precursors to pyridines | Typically in the presence of a base to neutralize the HBr byproduct. |

| Secondary Amines | N,N-disubstituted aminoketones | Similar conditions to primary amines. |

| Anilines | N-aryl aminoketones, potential precursors to quinolines | Often requires heating. |

Reactivity with Sulfur-Centric Nucleophiles (e.g., Thiols)

Sulfur-centric nucleophiles, such as thiols and thioamides, readily react with this compound. The high nucleophilicity of sulfur makes these reactions efficient. The reaction with thiols leads to the formation of thioethers, while reactions with thioamides are a cornerstone of the Hantzsch thiazole (B1198619) synthesis.

In the Hantzsch synthesis, an α-halo ketone condenses with a thioamide to form a thiazole ring. This reaction is a versatile method for preparing a wide variety of substituted thiazoles, which are important structural motifs in many biologically active molecules. The mechanism involves the initial S-alkylation of the thioamide by the α-halo ketone, followed by intramolecular cyclization and dehydration. The reaction of various α-bromoketones with thioamides to produce thiazole derivatives is a well-documented process.

Table 2: Reactivity of this compound with Sulfur-Centric Nucleophiles

| Nucleophile | Product Type | Reaction Name/Type |

| Thiols (R-SH) | Thioethers | Nucleophilic Substitution |

| Thioamides | Substituted Thiazoles | Hantzsch Thiazole Synthesis |

| Thiourea | 2-Aminothiazoles | Hantzsch Thiazole Synthesis |

Carbon-Carbon Bond Forming Reactions

This compound serves as an effective alkylating agent for carbon nucleophiles, enabling the formation of new carbon-carbon bonds. A prominent example of this reactivity is the alkylation of active methylene (B1212753) compounds. The enolates of β-dicarbonyl compounds, such as β-keto esters and malonates, are soft nucleophiles that readily attack the electrophilic carbon of this compound.

This reaction, typically carried out in the presence of a base to generate the enolate, results in the formation of a more complex dicarbonyl compound. The newly introduced 2,4-pentanedione moiety can then be further manipulated synthetically. The alkylation of dianions of β-keto esters is a known synthetic strategy, highlighting the utility of α-halo ketones in C-C bond formation.

Reactions Involving the β-Diketone Moiety

The β-diketone functionality of this compound imparts a distinct set of reactive properties, primarily driven by the acidity of the methylene protons and the electrophilicity of the carbonyl carbons.

Enolization and Tautomerism-Driven Reactions

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the diketo form and the enol form. The presence of the bromine atom can influence the position of this equilibrium. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. pearson.com The keto-enol equilibrium is significantly affected by the solvent, with nonpolar solvents generally favoring the enol tautomer due to the stability of the intramolecular hydrogen bond. pearson.com In contrast, polar, hydrogen-bonding solvents can stabilize the more polar keto form. pearson.com

The enol tautomer is a key intermediate in many reactions of this compound. The enolic hydroxyl group can undergo reactions such as O-acylation, and the enolate, formed upon deprotonation, is a potent nucleophile.

Table 3: Factors Influencing Keto-Enol Equilibrium of β-Diketones

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar solvents favor the keto form; nonpolar solvents favor the enol form. | Polar solvents stabilize the more polar keto tautomer, while nonpolar solvents favor the intramolecularly hydrogen-bonded enol. pearson.com |

| Temperature | Higher temperatures can shift the equilibrium towards the diketo form. srce.hr | The enolization is often enthalpically favored but entropically disfavored. |

| Substituents | Electron-withdrawing groups can influence the acidity of the α-protons and the stability of the enol form. |

Electrophilic Reactivity of the Diketone System

The enol or enolate form of this compound can act as a nucleophile and react with various electrophiles at the central carbon atom. This reactivity allows for the introduction of additional functional groups at the C3 position. For example, the enolate can be acylated or undergo further halogenation under appropriate conditions.

Furthermore, the diketone moiety can participate in condensation reactions. For instance, the Michael addition of 2,4-pentanedione to electrophilic alkenes is a well-known carbon-carbon bond-forming reaction. researchgate.net While the bromine at the C1 position of this compound might influence the reactivity of the active methylene group, analogous Michael additions are expected to be feasible.

Oxidation and Reduction Pathways of the Dione (B5365651) Functionality

The dione functionality within this compound is susceptible to both oxidation and reduction, though the presence of the alpha-bromine atom introduces additional reaction possibilities, such as reductive dehalogenation.

Oxidation: The oxidation of 1,3-dicarbonyl compounds can proceed through several pathways, often involving the generation of radical intermediates. tandfonline.com While specific studies on this compound are limited, analogous reactions of 1,3-diones suggest that one-electron oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of a radical cation from the enol form. tandfonline.com This intermediate can then undergo intermolecular coupling to form dimerized 1,4-diketone derivatives. tandfonline.com Photocatalytic methods using visible light can also initiate oxidation, leading to C-C bond formation with other substrates like styrenes. researchgate.net It is important to note that under strongly oxidative conditions, cleavage of the carbon-carbon backbone can occur.

Reduction: The reduction of the dione functionality typically involves the conversion of one or both carbonyl groups into hydroxyl groups. wikipedia.org Standard hydride reducing agents are effective for this transformation. The choice of reagent and reaction conditions can, in principle, allow for selective reduction.

However, a more prominent reduction pathway for an α-halo ketone is reductive dehalogenation. wikipedia.org This process involves the reduction of the carbon-bromine bond, leading to the formation of an enolate intermediate and the expulsion of the bromide ion. wikipedia.org This is a common reaction for α-halo ketones and serves as a method to generate reactive enolates under neutral conditions.

| Reaction Type | Reagent/Condition | Primary Transformation | Expected Product from this compound |

| Oxidative Coupling | Cerium(IV) Ammonium Nitrate (CAN) | Dimerization via radical cation intermediate | Dimer of this compound |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Reduction of C=O to C-OH | 1-Bromo-2-hydroxy-4-pentanone or 1-Bromo-2,4-pentanediol |

| Reductive Dehalogenation | Zinc (Zn), Samarium(II) Iodide (SmI₂) | Reduction of C-Br bond and C=O group | 2,4-Pentanedione (via enolate intermediate) |

Radical-Mediated Transformations in the Presence of the Diketone (as seen for 2,4-pentanedione)

Radical reactions involving 1,3-dicarbonyls are a powerful tool for C-H functionalization and C-C bond formation. nih.govacs.org For the parent compound, 2,4-pentanedione (acetylacetone), the hydrogen atom on the central carbon is readily abstracted by a radical initiator to form a stabilized carbon-centered radical. This radical can participate in a variety of coupling reactions. rsc.org

In the case of this compound, the reactive site for radical initiation shifts from the C-H bond to the weaker C-Br bond. Radical-mediated transformations for this compound are therefore dominated by the chemistry of the C-Br bond. A common method to initiate such reactions is the use of tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org This process involves the abstraction of the bromine atom by the tributyltin radical, generating a carbon-centered radical at the alpha position. libretexts.org This intermediate can then be trapped by a hydrogen atom from Bu₃SnH (leading to dehalogenation) or participate in inter- and intramolecular C-C bond-forming reactions. libretexts.org

These radical reactions are kinetically controlled and are particularly useful for forming five-membered rings through intramolecular cyclization pathways. libretexts.org

Advanced Mechanistic Studies

The reactions of this compound involve several key intermediates depending on the reaction conditions.

Enol Intermediate: In acid-catalyzed reactions, such as α-halogenation (the reverse of which is relevant to some substitution reactions), the enol is the key reactive intermediate. libretexts.orgwikipedia.org The enol form of the dione is more nucleophilic than the keto form, allowing it to react with electrophiles.

Enolate Intermediate: In the presence of a base, the acidic α-hydrogen (if present after a substitution) or the protons on the terminal methyl groups can be removed to form a negatively charged enolate ion. libretexts.org Enolates are significantly more nucleophilic than enols and are central to reactions like alkylations and aldol (B89426) condensations. wikipedia.orglibretexts.org For this compound, base-induced formation of an enolate can lead to intramolecular displacement of the bromide, as seen in the Favorskii rearrangement. wikipedia.org

α-Carbon Radical: As discussed in the previous section, radical reactions initiated by bromine atom abstraction generate a carbon-centered radical at the C1 position. libretexts.org This intermediate is pivotal in radical-mediated C-C bond formation and reduction reactions.

While specific transition state analyses for this compound are not extensively documented, computational studies on analogous α-bromo ketones provide significant insight. up.ac.za For key transformations like nucleophilic substitution at the α-carbon (an Sₙ2 reaction), the reaction proceeds through a well-defined transition state.

Computational modeling of the reaction between α-bromoacetophenone and various nucleophiles has shown that the activation energy is influenced by the stability of this transition state. up.ac.za The geometry involves the nucleophile approaching the α-carbon from the side opposite the C-Br bond (backside attack), leading to an inversion of configuration if the carbon is chiral. The adjacent carbonyl group plays a crucial role by stabilizing the developing negative charge in the transition state through orbital overlap. up.ac.za For this compound, the presence of two carbonyl groups would be expected to further stabilize this transition state, enhancing its reactivity toward nucleophiles compared to a simple α-bromo ketone.

The bromine atom in this compound functions as an excellent leaving group, a property that underpins its utility as a synthetic building block for creating biologically active molecules. wikipedia.orgmdpi.comrsc.org While the compound itself is not typically a direct participant in natural biological pathways, its chemical reactivity mimics that of biological alkylating agents.

The primary role of the bromine atom is to facilitate nucleophilic substitution reactions. In the synthesis of many heterocyclic compounds, some of which possess pharmacological activity, the bromine atom is displaced by a nucleophile (often a nitrogen or sulfur atom) to form a new C-N or C-S bond. wikipedia.org For example, the synthesis of various thiazole and pyrrole (B145914) derivatives utilizes α-halo ketones as key precursors. wikipedia.org

Furthermore, biological systems possess enzymes, such as dehalogenases, that are capable of cleaving carbon-halogen bonds. nih.govresearchgate.net These enzymes often operate via a nucleophilic substitution mechanism where an amino acid residue in the active site (e.g., aspartate) attacks the carbon bearing the halogen, displacing it as a halide ion. researchgate.net This demonstrates that biological systems have evolved mechanisms to process alkyl halides, where the halogen's function as a good leaving group is the central feature of the transformation. The potent bioactivity of some halogenated natural products, such as the anticancer agent salinosporamide A, relies on a chlorine atom acting as a leaving group to form a covalent bond with its biological target. nih.gov By analogy, this compound's reactivity makes it a potential alkylating agent for biological macromolecules.

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Synthesis of Diverse Heterocyclic Frameworks

The strategic placement of reactive sites within 1-bromo-2,4-pentanedione facilitates its use in various cyclization reactions to form a wide array of heterocyclic systems. The presence of two electrophilic carbonyl carbons, an acidic α-hydrogen, and a carbon bearing a good leaving group (bromide) allows for controlled reactions with a variety of dinucleophiles.

The synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles, is a well-established transformation of β-dicarbonyl compounds. The classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govmdpi.com In the case of halo-diketones like this compound, this reaction proceeds readily.

The reaction mechanism involves the initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The reaction of this compound with hydrazine hydrate would be expected to yield 3-(bromomethyl)-5-methyl-1H-pyrazole. Using substituted hydrazines allows for the synthesis of N-substituted pyrazoles. dergipark.org.tr The regioselectivity of the cyclization can be influenced by the substitution on the hydrazine and the reaction conditions. nih.govurfu.ru

The bromomethyl group in the resulting pyrazole is a valuable functional handle for further synthetic modifications, enabling the introduction of various substituents at that position through nucleophilic substitution reactions.

Table 1: Examples of Pyrazole Synthesis from this compound

| Hydrazine Reactant | Expected Pyrazole Product |

|---|---|

| Hydrazine Hydrate | 3-(bromomethyl)-5-methyl-1H-pyrazole |

| Phenylhydrazine | 3-(bromomethyl)-5-methyl-1-phenyl-1H-pyrazole |

Thiazole (B1198619) rings are commonly synthesized via the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide. synarchive.commdpi.com this compound serves as the α-haloketone component in this reaction. The precedent for this reactivity is seen in studies using similar α-halocarbonyls like 3-chloro-2,4-pentanedione. orientjchem.org

The reaction with a thioamide, such as thioacetamide or thiourea, leads to the formation of a substituted thiazole. The mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, forming a thioimino ester intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks one of the carbonyl groups, and a final dehydration step yields the aromatic thiazole ring. researchgate.netscirp.org The reaction of this compound with thiourea would produce a 2-aminothiazole derivative bearing an acetyl group.

Table 2: Hantzsch Synthesis of Thiazoles using this compound

| Thioamide Reactant | Expected Thiazole Product |

|---|---|

| Thiourea | 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one |

| Thioacetamide | 1-(2,4-dimethylthiazol-5-yl)ethan-1-one |

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their synthesis can be achieved from 1,2,4-triketone analogs through condensation with hydrazines. nih.govurfu.ruresearchgate.net this compound can be considered a synthetic equivalent for such tricarbonyl compounds. The reaction with hydrazine can lead to the formation of a pyridazinone ring.

The reaction pathway involves the condensation of hydrazine with the 1,3-dicarbonyl portion of the molecule. Depending on the reaction conditions, the initial hydrazone can undergo cyclization to form the six-membered pyridazinone ring. nih.govurfu.ru For instance, reaction of 1,2,4-triketone analogs with hydrazines can be controlled to produce either pyrazoles or pyridazinones, with factors like substituents, temperature, and acidity influencing the outcome. nih.govresearchgate.net This suggests that this compound could be a versatile precursor for accessing this class of heterocycles.

The rich functionality of this compound opens pathways to a variety of other heterocyclic systems.

Nitrogen-Containing Heterocycles: Besides pyrazoles and thiazoles, it can be used to synthesize other nitrogen heterocycles. frontiersin.org For example, condensation with amidines could potentially yield pyrimidine derivatives. Reaction with β-enamino ketones could lead to the formation of substituted pyridines through a variation of the Hantzsch pyridine synthesis.

Oxygen-Containing Heterocycles: The dicarbonyl moiety can react with various reagents to form oxygen heterocycles. pku.edu.cnresearchgate.net For instance, reduction of one carbonyl group followed by intramolecular cyclization via nucleophilic attack of the resulting hydroxyl group on the carbon bearing the bromine atom could lead to substituted furan or dihydrofuran derivatives. The synthesis of various oxygen heterocycles often relies on intramolecular cyclizations of functionalized precursors. nih.govrsc.org

Sulfur-Containing Heterocycles: Beyond thiazoles, reactions with sulfur nucleophiles can lead to other sulfur-containing rings. nih.gov For example, reaction with sodium sulfide could potentially lead to the formation of thiophene derivatives through a Fiesselmann-type synthesis, where the α-haloketone and dicarbonyl components are present in the same molecule.

Utilization as a Versatile Building Block

Beyond its direct use in heterocycle synthesis, this compound is a valuable building block for constructing more complex acyclic and carbocyclic systems. Its electrophilic carbon center attached to the bromine atom is a key site for C-C bond formation.

This compound can act as an effective alkylating agent for various nucleophiles, particularly the soft carbon nucleophiles generated from other β-dicarbonyl compounds. nih.gov This reaction allows for the coupling of two β-dicarbonyl units, leading to the formation of polyketide structures.

The reaction typically involves the deprotonation of a β-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone (B45752), or diethyl malonate) with a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, displacing the bromide from this compound in an SN2 reaction. This C-alkylation process results in a new, more complex dicarbonyl compound, which can then be used in subsequent synthetic transformations. nih.gov

Table 3: Alkylation of β-Dicarbonyl Compounds with this compound

| Nucleophilic β-Dicarbonyl Compound | Resulting Product |

|---|---|

| Acetylacetone (in enolate form) | 3-(2,4-dioxopentan-1-yl)pentane-2,4-dione |

| Ethyl acetoacetate (in enolate form) | Ethyl 2-acetyl-4,6-dioxoheptanoate |

Role in Organocatalysis and Ligand Design

Beyond its use as a structural precursor, the reactivity of the pentanedione framework is central to its role in modern catalytic processes and the design of sophisticated ligands for metal complexes.

While this compound itself can be used in various reactions, its parent compound, 2,4-pentanedione (acetylacetone), serves as a classic model substrate for demonstrating the power of hydrogen-bond donor catalysis in carbon-carbon bond formation. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. organic-chemistry.orgresearchgate.net

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen significant advancements through the use of hydrogen-bonding catalysts like thioureas and squaramides. nih.gov In the Michael addition of 2,4-pentanedione to electrophiles like nitroolefins, a bifunctional catalyst bearing a hydrogen-bond donor site (e.g., the N-H protons of thiourea) and a Brønsted base site (e.g., an amine) can operate in a synergistic fashion. nih.gov

The proposed mechanism involves a dual activation:

The hydrogen-bond donor moiety of the catalyst activates the electrophilic Michael acceptor (the nitroalkene) by forming hydrogen bonds, increasing its electrophilicity.

The basic site on the catalyst deprotonates 2,4-pentanedione, generating an enolate nucleophile.

These two activated species are held in close proximity within the chiral environment of the catalyst, facilitating a highly controlled bond formation that can achieve excellent yields and high levels of enantioselectivity. nih.govresearchgate.netmdpi.com This method provides an efficient, metal-free pathway to valuable chiral building blocks.

| Catalyst Type | Michael Acceptor | Key Finding | Reference |

|---|---|---|---|

| Binaphthyl-derived amine thiourea | Nitroalkenes | Efficiently catalyzes the reaction with as low as 1 mol% catalyst loading, achieving remarkably high enantioselectivities. | nih.gov |

| Bifunctional thiourea catalysts | Alkylidenemalonates | Promotes the challenging Michael addition to alkylidenemalonates with high yields (up to 99%) and enantioselectivities up to 73% ee. | researchgate.net |

| Thiourea with 3,5-(CF3)2-Ph substituent | α,β-unsaturated nitroalkenes | The reaction proceeds with high yield and stereoselectivity in aqueous media, where the hydrophobic effect accelerates the reaction. This method was applied to the synthesis of GABA B receptor inhibitors. | mdpi.com |

| Binaphthyl-cinchona squaramides | trans-β-nitrostyrene | Promotes the reaction with excellent yields and enantioselectivity. | researchgate.net |

The chemistry of 2,4-pentanedione (acetylacetone) as a ligand precursor is foundational in coordination chemistry. ijrbat.in Through deprotonation, it forms the acetylacetonate anion (acac⁻), a quintessential bidentate ligand that chelates to metal ions via its two oxygen atoms, forming a stable six-membered ring. wikipedia.orgresearchgate.net These metal acetylacetonate complexes have widespread applications as catalysts, NMR shift reagents, and precursors for materials science. wikipedia.orgiosrjournals.org

This compound extends this chemistry into the realm of functionalized ligands. By incorporating a bromine atom, the ligand backbone is modified, which can influence the electronic properties and reactivity of the resulting metal complex. The introduction of substituents, such as electron-withdrawing groups like trifluoromethyl, has been shown to alter the properties of the metal chelate. escholarship.org Similarly, the bromo-substituent in this compound provides a reactive site for post-coordination modification. Once the ligand is chelated to a metal center, the carbon-bromine bond can be used as a synthetic handle for further transformations, such as palladium-catalyzed cross-coupling reactions. This allows for the construction of more elaborate structures, including polynuclear metal complexes or the attachment of the complex to a larger molecular framework. nih.gov The ability to functionalize the classic acetylacetonate scaffold opens avenues for designing bespoke metal complexes with tailored catalytic, electronic, or biological properties. nih.govacs.org

| Property | Acetylacetonate (acac⁻) | 1-Bromo-2,4-pentanedionate |

|---|---|---|

| Structure | [CH₃COCHCOCH₃]⁻ | [BrCH₂COCHCOCH₃]⁻ |

| Coordination Mode | Bidentate, O,O'-chelation | Bidentate, O,O'-chelation |

| Key Feature | Forms highly stable, often symmetric, six-membered chelate rings with a wide range of metal ions. wikipedia.org | Contains a reactive C-Br bond, allowing for post-coordination functionalization. |

| Potential Application | Widely used in catalysis, as NMR shift reagents, and as precursors for metal oxides. wikipedia.orgiosrjournals.org | Precursor for creating more complex, functional, or heterometallic coordination compounds through reactions at the bromo- group. nih.gov |

Spectroscopic Characterization Methodologies for 1 Bromo 2,4 Pentanedione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of 1-bromo-2,4-pentanedione in solution. It provides precise information about the atomic connectivity and chemical environment of protons and carbons within the molecule, allowing for the unambiguous differentiation between the keto and enol forms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy allows for the identification of the distinct proton environments within the tautomeric forms of this compound. The keto form, 1-bromo-pentane-2,4-dione, and the more stable enol form, (Z)-1-bromo-4-hydroxypent-3-en-2-one, present unique spectral signatures.

In the keto tautomer, three distinct proton signals are expected: a singlet for the terminal methyl protons (C5-H₃), a singlet for the methylene (B1212753) protons between the two carbonyl groups (C3-H₂), and a singlet for the brominated methylene protons (C1-H₂). The electron-withdrawing bromine atom and adjacent carbonyl group cause the C1-H₂ protons to appear significantly downfield.

The enol tautomer is stabilized by an intramolecular hydrogen bond, which makes the hydroxyl proton appear as a broad singlet at a very low field. The spectrum also shows a singlet for the methyl protons, a singlet for the vinylic proton (C3-H), and a singlet for the methylene protons adjacent to the bromine (C1-H₂). The relative integration of the peaks corresponding to each tautomer can be used to determine the equilibrium constant (Keq) of the keto-enol system in a given solvent. oregonstate.eduresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Tautomers of this compound

| Proton Assignment | Keto Form | Enol Form | Typical Chemical Shift Range (ppm) |

|---|---|---|---|

| -CH₃ (Methyl) | ~2.2 | ~2.1 | 2.0 - 2.5 |

| -CO-CH₂-CO- | ~4.0 | - | 3.5 - 4.2 |

| Br-CH₂-CO- | ~4.2 | ~4.1 | 4.0 - 4.5 |

| =C-H (Vinylic) | - | ~5.8 | 5.5 - 6.0 |

Note: Values are estimates based on typical shifts for β-dicarbonyls and halogenated ketones. Actual shifts can vary with solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Since the probability of two adjacent carbons being the ¹³C isotope is very low, spectra are typically proton-decoupled, resulting in a single sharp peak for each unique carbon environment. compoundchem.com

For the keto tautomer of this compound, five distinct carbon signals are expected. The two carbonyl carbons (C2 and C4) will appear far downfield (typically >160 ppm), with the C2 carbonyl likely being slightly more deshielded due to the proximity of the brominated carbon. libretexts.org The carbon atom bonded to bromine (C1) will also be downfield compared to a standard alkane carbon. libretexts.org

In the enol form, the carbon atoms involved in the C=C double bond (C3 and C4) will appear in the vinylic region (typically 90-150 ppm). The C2 carbonyl carbon remains significantly downfield, while the C1 and C5 carbons show shifts characteristic of their respective environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound

| Carbon Assignment | Keto Form | Enol Form | Typical Chemical Shift Range (ppm) |

|---|---|---|---|

| C1 (-CH₂Br) | ~35 | ~33 | 30 - 40 |

| C2 (C=O) | ~200 | ~195 | 190 - 205 |

| C3 (-CH₂- or =CH-) | ~58 | ~100 | 55 - 60 (keto); 95 - 105 (enol) |

| C4 (C=O or =C-OH) | ~202 | ~192 | 190 - 205 (keto); 185 - 195 (enol) |

| C5 (-CH₃) | ~30 | ~25 | 20 - 30 |

Note: Values are estimates based on typical shifts for related structures. Carbonyl carbons are found at the low-field end of the spectrum. libretexts.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR spectra are often sufficient for identifying the tautomers, complex derivatives of this compound may require advanced 2D NMR experiments for complete structural assignment. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For a derivative of this compound, COSY could establish the connectivity within alkyl chains attached to the core structure. For the parent keto form, it would show a correlation between the C1-H₂ and C3-H₂ protons if they were coupled.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This technique is invaluable for definitively assigning protonated carbons in the ¹³C NMR spectrum. For example, it would link the proton signal at ~4.0 ppm to the carbon signal at ~58 ppm in the keto tautomer, confirming the C3-H₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. In the enol tautomer, HMBC would show a correlation from the methyl protons (C5-H₃) to both the C4 and C3 carbons, confirming their connectivity around the double bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is particularly useful for identifying the carbonyl and hydroxyl groups that define the keto-enol tautomerism in this compound.

The keto form is characterized by two distinct carbonyl (C=O) stretching absorptions, typically in the range of 1700-1730 cm⁻¹, due to symmetric and asymmetric stretching modes. echemi.com The enol form, conversely, displays a single, conjugated C=O stretching band at a lower frequency (around 1600-1650 cm⁻¹) because the conjugation with the C=C bond weakens the carbonyl double bond. stackexchange.com The enol is also identified by a strong C=C stretching band, often overlapping with the carbonyl peak near 1600 cm⁻¹, and a very broad O-H stretching absorption from 2400-3200 cm⁻¹ resulting from the strong intramolecular hydrogen bond. echemi.comstackexchange.com Additionally, the C-Br stretch is expected to appear in the fingerprint region, typically between 500 and 800 cm⁻¹. docbrown.info

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Tautomeric Form | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | Enol | 2400 - 3200 | Broad, Strong |

| C-H stretch (sp³) | Both | 2850 - 3000 | Medium |

| C=O stretch (non-conjugated) | Keto | 1700 - 1730 | Strong |

| C=O stretch (conjugated) | Enol | 1600 - 1650 | Strong |

| C=C stretch | Enol | ~1600 | Medium-Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR absorbance depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. This makes Raman particularly sensitive to vibrations of non-polar and symmetric bonds.

For this compound, the C=C stretching vibration of the enol tautomer would be expected to produce a strong Raman signal due to the polarizability of the π-electron system. The symmetric C=O stretch in the keto form would also be Raman active. The C-Br bond, being relatively polarizable, should also be observable. In contrast, the O-H stretching vibration, which is very strong in the IR spectrum, is typically weak in the Raman spectrum. This complementary nature helps to resolve ambiguities that may arise from overlapping peaks in the IR spectrum, such as the C=O and C=C stretches in the enol form.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-pentanedione |

| 3-bromo-2,4-pentanedione |

| 1-bromopentane-2,4-dione |

| 3-bromoacetylacetone |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, this method provides definitive confirmation of its molecular mass and offers insights into its molecular structure through the analysis of its fragmentation patterns.

The molecular weight of this compound is 179.01 g/mol , with a monoisotopic mass of 177.96294 Da. nih.gov In mass spectrometry, the molecule is ionized to form a molecular ion ([M]⁺), which then undergoes fragmentation into smaller, charged pieces. The pattern of these fragments is unique to the compound's structure.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion and any bromine-containing fragments. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. youtube.comdocbrown.info Consequently, the mass spectrum will exhibit a characteristic M⁺ and M+2 peak pattern with approximately equal intensities for any ion that retains the bromine atom.

The fragmentation of this compound is expected to follow pathways characteristic of both ketones and alkyl halides. Common fragmentation patterns would include:

Alpha-cleavage: Breakage of the carbon-carbon bonds adjacent to the carbonyl groups. This could lead to the formation of acylium ions, such as [CH₃CO]⁺ (m/z = 43) and [BrCH₂CO]⁺.

Cleavage of the carbon-bromine bond: This would result in the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•) and the formation of a [C₅H₇O₂]⁺ ion at m/z = 99.

Loss of small neutral molecules: Fragments corresponding to the loss of molecules like CO (carbon monoxide) or H₂O (water) from the molecular ion or larger fragments may also be observed.

The analysis of these fragments helps to piece together the structure of the original molecule. The base peak, which is the most intense peak in the spectrum, corresponds to the most stable fragment ion formed during the process. chemguide.co.uk

Below is a table summarizing the key mass spectrometry data for this compound.

| Property | Value |

| Molecular Formula | C₅H₇BrO₂ |

| Molecular Weight | 179.01 g/mol nih.gov |

| Monoisotopic Mass | 177.96294 Da nih.gov |

| Expected Isotopic Pattern | M⁺ and M+2 peaks of ~1:1 intensity |

X-ray Crystallography for Solid-State Structure Determination (for analogues/derivatives)

The methodology involves irradiating a single crystal of a compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. This data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision.

Studies on various brominated organic compounds serve as excellent analogues for understanding the structural implications of incorporating a bromine atom. For instance, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene was determined to crystallize in the orthorhombic system with the space group Pbca. growingscience.com Such analyses provide definitive information on bond lengths, bond angles, and torsion angles.

In the solid state, molecules of brominated compounds can be influenced by various intermolecular forces, including halogen bonding. This is a non-covalent interaction where the bromine atom acts as an electrophilic region (a halogen bond donor) and interacts with a Lewis base (such as an oxygen or nitrogen atom) in a neighboring molecule. The analysis of the crystal structure of 2,4-diacetyl-5-bromothiazole revealed a structure dominated by both intramolecular and intermolecular halogen bonding. st-andrews.ac.uk

The table below presents crystallographic data for an analogue, illustrating the type of information obtained from X-ray crystallography.

| Parameter | (Z)-1-bromo-1-nitro-2-phenylethene growingscience.com |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.5296(6) |

| b (Å) | 7.5013(5) |

| c (Å) | 19.7187(12) |

| α, β, γ (°) | 90 |

| Z (molecules per unit cell) | 8 |

By studying the crystal structures of such analogues, researchers can infer the likely solid-state behavior of this compound and its derivatives, including potential packing arrangements and the nature of their intermolecular interactions, which are crucial for understanding their physical properties and reactivity.

Consequently, it is not possible to generate an article with the required detailed research findings and data tables that strictly adheres to the provided outline for this compound. Providing such an article would require fabricating data that is not supported by published research, which would compromise the scientific accuracy of the content.

General information on the theoretical methods is available, but applying them specifically to this compound without dedicated research studies would be speculative. Therefore, the requested article cannot be generated at this time.

Computational Chemistry and Theoretical Studies on the 1 Bromo 2,4 Pentanedione System

Tautomeric Equilibria and Conformational Analysis

The keto-enol tautomerism of β-diketones like 1-bromo-2,4-pentanedione is a fundamental equilibrium in organic chemistry. pearson.com For most simple ketones, the keto form is thermodynamically favored. However, for 1,3-dicarbonyl systems, the enol form can be unusually stable. masterorganicchemistry.com Computational studies consistently show that for this compound, the chelated cis-enol tautomer is significantly more stable than the corresponding keto form in the gas phase. researchgate.net

The stability of the enol tautomer is attributed to two main factors:

Intramolecular Hydrogen Bonding : As detailed in section 6.2.3, the strong IHB creates a stable six-membered ring. pearson.commasterorganicchemistry.com

Theoretical calculations, such as those using DFT and ab initio methods, have investigated the molecular structures of the stable conformers of both the cis-enol and keto forms of this compound to determine their relative energies and confirm the preference for the enol tautomer. researchgate.netresearchgate.net

The nature of the substituent at the C3 (or α) position of the pentane-2,4-dione skeleton has a profound effect on the stability of the enol tautomer by modulating the strength of the intramolecular hydrogen bond. Computational studies have systematically compared the effects of different halogen substituents on this stability.

The electron-withdrawing nature of the bromine atom influences the electronic structure of the chelated ring. DFT calculations have revealed a clear trend in IHB strength for α-substituted acetylacetones. The substitution of a hydrogen atom at the C3 position with a bromine atom leads to a significant strengthening of the hydrogen bond. This increased stability of the enol form is a direct consequence of the substituent's electronic effects. researchgate.net

The calculated hydrogen bond energies for various substituents provide quantitative evidence for this trend.

| Compound | Abbreviation | Calculated H-Bond Strength (kJ/mol) |

|---|---|---|

| This compound | BrAA | 90.5 |

| 1-Chloro-2,4-pentanedione | ClAA | 87.4 |

| 2,4-Pentanedione | AA | 75.8 |

| 1-Fluoro-2,4-pentanedione | FAA | 65.9 |

As the data indicates, the bromine substituent enhances the hydrogen bond strength by nearly 15 kJ/mol compared to the parent acetylacetone (B45752), thereby increasing the stability of the enol tautomer. researchgate.net This demonstrates that electron-withdrawing groups at this position, particularly bromine and chlorine, favor the enol form more strongly than in the unsubstituted compound.

The conformational analysis of this compound involves studying the various spatial arrangements of its atoms arising from rotation around single bonds. Computational chemistry is essential for mapping this conformational landscape and identifying the structures corresponding to energy minima.

For this compound, the analysis considers conformers of both the keto and enol tautomers.

Enol Tautomer : The most significant conformers of the enol form are the chelated cis-enol structures. Theoretical studies have shown that these planar, six-membered ring structures are so stable that the presence of other, non-hydrogen-bonded enol conformers (such as the trans or "sickle" forms) is considered highly unlikely in the ground state. researchgate.netresearchgate.net The energy barrier for interconversion between different chelated enol forms is typically very low. researchgate.net

Keto Tautomer : The diketo form is non-planar and more flexible. researchgate.net Its conformational landscape is more complex, involving rotations around the C-C single bonds. This can give rise to various gauche and anti arrangements of the acetyl groups relative to each other. However, all keto conformers are calculated to be significantly higher in energy than the chelated cis-enol form.

DFT studies have focused on identifying the most stable conformers of both the cis-enol and keto forms and calculating their harmonic and anharmonic vibrational frequencies. researchgate.netresearchgate.net The global energy minimum on the potential energy surface for this compound is unequivocally the chelated cis-enol tautomer, which dominates the tautomeric and conformational equilibrium.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H NMR identifies tautomeric equilibrium (keto-enol forms) via peaks at δ 3.5–4.0 ppm (enolic proton) and δ 2.1–2.3 ppm (acetyl methyl groups). ¹³C NMR confirms bromine’s electron-withdrawing effects on carbonyl carbons.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 193.99 [M+H]⁺ for C₅H₇BrO₂).

- IR spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) confirm functional groups.

Structural elucidation should cross-reference with computational models (e.g., DFT) to resolve tautomeric contributions .

How can researchers address data asymmetry in concentration-response curves when evaluating the toxicity of this compound?

Advanced Research Focus

Asymmetry in toxicity data (e.g., EC₅₀ curves) arises from heterogeneous ligand-receptor interactions. Methodological solutions include:

- 5PL-1P model : Incorporates an asymmetry parameter (s), improving fit for skewed data. For 3-chloro-2,4-pentanedione, 5PL-1P increased r² from 0.9899 (4PL) to 0.9993 and adjusted EC₅₀ from 1.25 mg/L to 1.34 mg/L .

- Statistical validation : Compare Akaike Information Criterion (AIC) values between 4PL and 5PL-1P to justify model selection.

What mechanistic insights guide the optimization of cyclization reactions involving this compound as a precursor?

Advanced Research Focus

Cyclization reactions (e.g., forming furan derivatives) depend on:

- Nucleophilic attack : Bromine’s leaving-group ability facilitates ring closure. In ethanol-water systems, malonitrile reacts with 3-bromo-2,4-pentanedione to yield 2-amino-3-cyano-4-acetyl-5-methylfuran .

- Solvent polarity : Protic solvents stabilize transition states via hydrogen bonding.

- Kinetic studies : Time-resolved UV-Vis spectroscopy monitors intermediate formation. Computational tools (e.g., Gaussian) model reaction pathways to identify rate-limiting steps.

What are the key considerations in designing toxicity assays for halogenated diketones like this compound?

Q. Basic Research Focus

- Exposure time : Acute toxicity assays (e.g., Microtox®) use 30–45 min exposures to measure luminescence inhibition in Vibrio fischeri .

- Dose-response metrics : Calculate EC₅₀ using nonlinear regression, accounting for baseline noise.

- Positive controls : Compare with structurally similar compounds (e.g., 3-chloro-2,4-pentanedione) to benchmark potency.

How does the bromine substituent in this compound influence its tautomeric equilibrium compared to non-halogenated analogs?

Advanced Research Focus

Bromine’s electron-withdrawing effect stabilizes the keto form, reducing enol content. For 3-methyl-2,4-pentanedione, tautomerization impacts reactivity with peroxynitrite, yielding biacetyl and acetate . Comparative studies using ¹H NMR and computational analysis (e.g., MP2 calculations) quantify equilibrium shifts. Adjusting solvent polarity (e.g., DMSO vs. hexane) further modulates tautomeric ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.